molecular formula C11H9Cl2NO3 B11961696 3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid CAS No. 61767-30-4

3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid

Cat. No.: B11961696
CAS No.: 61767-30-4
M. Wt: 274.10 g/mol
InChI Key: XUHHDOVIYSVZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid is an organic compound characterized by the presence of dichloro, methylphenyl, and formamido groups attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid typically involves the reaction of 3,3-dichloroacrylic acid with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the formamido group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In cellular pathways, it can modulate signal transduction processes, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dichloro-2-[(4-methylphenyl)amino]prop-2-enoic acid
  • 3,3-Dichloro-2-[(4-methylphenyl)hydroxy]prop-2-enoic acid
  • 3,3-Dichloro-2-[(4-methylphenyl)methyl]prop-2-enoic acid

Uniqueness

3,3-Dichloro-2-[(4-methylphenyl)formamido]prop-2-enoic acid is unique due to the presence of the formamido group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may lack this functional group or have different substituents.

Properties

CAS No.

61767-30-4

Molecular Formula

C11H9Cl2NO3

Molecular Weight

274.10 g/mol

IUPAC Name

3,3-dichloro-2-[(4-methylbenzoyl)amino]prop-2-enoic acid

InChI

InChI=1S/C11H9Cl2NO3/c1-6-2-4-7(5-3-6)10(15)14-8(9(12)13)11(16)17/h2-5H,1H3,(H,14,15)(H,16,17)

InChI Key

XUHHDOVIYSVZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=C(Cl)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.